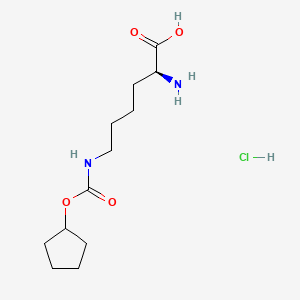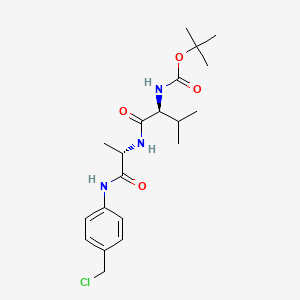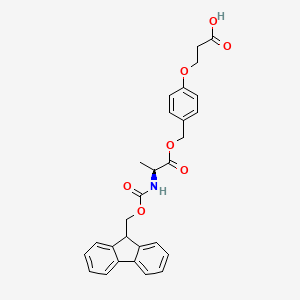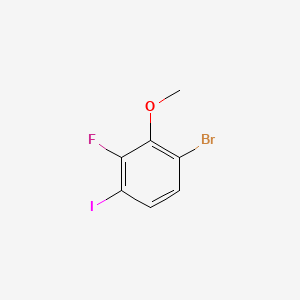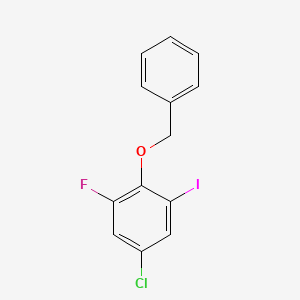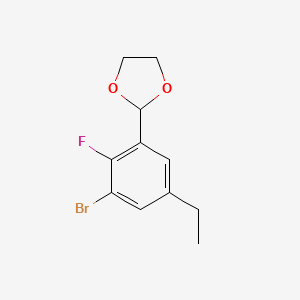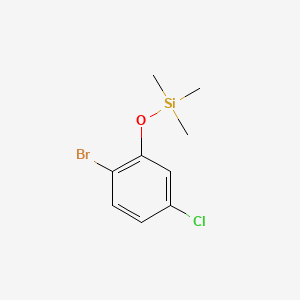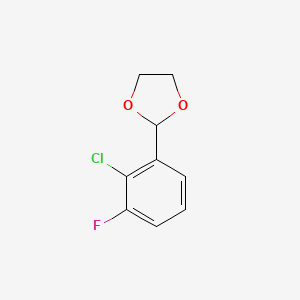
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane (2CFD) is an organic compound that is used in a variety of scientific research applications. It is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. 2CFD is a versatile compound that has many different uses in research, including in the synthesis of other compounds, in biochemical and physiological experiments, and in drug discovery.
科学研究应用
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a starting material for the synthesis of other compounds. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane can also be used in biochemical and physiological experiments, or as a drug discovery tool. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been used in the synthesis of a variety of compounds, including 2-chloro-3-fluorophenyl-1,3-dioxolane-4-carboxylic acid, which is a useful intermediate in the synthesis of pharmaceuticals.
作用机制
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a small organic molecule that is composed of a phenyl ring with two chlorine and one fluorine substitutions, as well as a dioxolane bridge. The chlorine and fluorine substitutions on the phenyl ring allow 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules. The dioxolane bridge is a key component of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane’s mechanism of action. This bridge allows 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules.
Biochemical and Physiological Effects
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has also been shown to modulate the activity of enzymes and proteins, as well as to inhibit the growth of certain types of cells. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has been shown to have anti-inflammatory, anti-fungal, and anti-cancer properties.
实验室实验的优点和局限性
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations for lab experiments. One advantage is its small size, which makes it easy to use in a variety of experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that can be used in a variety of scientific research applications. However, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a highly reactive compound, which can make it difficult to work with in some experiments. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is not soluble in water, which can limit its use in certain experiments.
未来方向
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a versatile compound that has many potential applications in scientific research. In the future, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new drugs and therapies, as well as in the synthesis of other compounds. Additionally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new diagnostic tools and treatments for a variety of diseases. Finally, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane could be used in the development of new materials and technologies.
合成方法
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is synthesized through a three-step process that begins with the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate. This reaction forms an intermediate that is then reacted with sodium hydroxide to form the dioxolane bridge. The final step is the reaction of the intermediate with ethyl acetate to form the desired product, 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane.
属性
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIOEPIANDOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






